Comparison of Computed Lipophilicity and Hydrogen-Bonding Capacity with the Des-Benzyl and Des-Hydroxymethyl Analogues
This compound's XLogP3-AA of 2.5 places it within the optimal lipophilicity range (1–3) for CNS drug candidates, a property directly attributable to the balanced contributions of the N-benzyl group (increasing logP) and the C-4 hydroxymethyl plus C-3 phenolic -OH (decreasing logP via hydrogen bonding) [1]. By comparison, the des-benzyl analogue (removal of N-CH₂Ph) would be predicted to have XLogP3-AA < 1.0, while the des-hydroxymethyl analogue (replacement of CH₂OH with H) would shift XLogP3-AA above 3.0, both falling outside the preferred CNS range [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; HBD = 2; HBA = 3 |
| Comparator Or Baseline | Des-benzyl analogue: estimated XLogP3-AA < 1.0, HBD = 2, HBA = 3. Des-hydroxymethyl analogue: estimated XLogP3-AA > 3.0, HBD = 1, HBA = 2 |
| Quantified Difference | ΔXLogP3-AA ≥ 1.5 units in either direction; ΔHBD = 0–1; ΔHBA = 0–1 |
| Conditions | Computed physicochemical properties (PubChem 2025 release) |
Why This Matters
Procurement of the correct analogue ensures the intended balance of membrane permeability and aqueous solubility for cell-based antiviral assays, avoiding false negatives from poor cell penetration or non-specific binding.
- [1] PubChem. (2025). Compound Summary for CID 19694419: Computed Properties—XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level inference for XLogP range). View Source
